N-(4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)furan-2-carboxamide
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Overview
Description
N-(4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)furan-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of pyrimidine, piperazine, oxazole, and furan moieties, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidin-2-yl piperazine intermediate, followed by the formation of the oxazole ring, and finally, the coupling with furan-2-carboxylic acid.
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Preparation of Pyrimidin-2-yl Piperazine Intermediate
- React pyrimidine-2-carboxylic acid with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
- Reaction conditions: Room temperature, in a suitable solvent like dichloromethane.
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Formation of Oxazole Ring
- Cyclization of the intermediate with an appropriate oxazole precursor, such as 2-bromoacetophenone, in the presence of a base like potassium carbonate.
- Reaction conditions: Reflux in ethanol.
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Coupling with Furan-2-carboxylic Acid
- The final step involves coupling the oxazole intermediate with furan-2-carboxylic acid using a coupling agent like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).
- Reaction conditions: Room temperature, in a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)furan-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the piperazine moiety can be reduced to form corresponding alcohols.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Use of reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Use of nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of furan-2,3-dione derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-(4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)furan-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of kinases or proteases, leading to downstream effects on cellular signaling pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Similar structure with a pyrazine ring instead of pyrimidine.
N-(pyridin-2-yl)amides: Similar structure with a pyridine ring instead of pyrimidine.
2-(Pyridin-2-yl)pyrimidine derivatives: Similar structure with variations in the substituents on the pyrimidine ring.
Uniqueness
N-(4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)furan-2-carboxamide is unique due to its combination of pyrimidine, piperazine, oxazole, and furan moieties, which confer distinct chemical reactivity and biological activity. This unique structure allows for diverse applications in various scientific fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[4-(4-pyrimidin-2-ylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O4/c24-14(13-3-1-10-26-13)21-17-20-12(11-27-17)15(25)22-6-8-23(9-7-22)16-18-4-2-5-19-16/h1-5,10-11H,6-9H2,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKURTSYQJRUISX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=COC(=N3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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